BenchChemオンラインストアへようこそ!

2-Naphthalen-1-yl-piperazine

Medicinal Chemistry Piperazine Scaffolds PDE10A Inhibitors

2-Naphthalen-1-yl-piperazine (CAS 910444-80-3) is a C-aryl piperazine derivative with a naphthalen-1-yl substituent at the 2-position of the saturated piperazine ring, distinguishing it from the more common N-arylpiperazines such as 1-(1-naphthyl)piperazine (1-NP, CAS 57536-86-4) and 1-(2-naphthyl)piperazine (2-NP, CAS 57536-91-1). Its molecular formula is C14H16N2 with a molecular weight of 212.29 g/mol and a typical commercial purity of 95%.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 910444-80-3
Cat. No. B1388200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalen-1-yl-piperazine
CAS910444-80-3
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H16N2/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-16H,8-10H2
InChIKeyHACZVIMLSOTUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalen-1-yl-piperazine CAS 910444-80-3: Structural Identity and Key Differentiators for Research Procurement


2-Naphthalen-1-yl-piperazine (CAS 910444-80-3) is a C-aryl piperazine derivative with a naphthalen-1-yl substituent at the 2-position of the saturated piperazine ring, distinguishing it from the more common N-arylpiperazines such as 1-(1-naphthyl)piperazine (1-NP, CAS 57536-86-4) and 1-(2-naphthyl)piperazine (2-NP, CAS 57536-91-1) [1]. Its molecular formula is C14H16N2 with a molecular weight of 212.29 g/mol and a typical commercial purity of 95% . The compound is employed primarily as a versatile chiral building block in medicinal chemistry, notably as a key intermediate in patented PDE10A inhibitor programs and as a scaffold for generating dopamine D4 receptor-subtype-selective ligands [2].

Why 2-Naphthalen-1-yl-piperazine Cannot Be Replaced by 1-Naphthylpiperazine or 2-Naphthylpiperazine in Research Protocols


Substituting 2-naphthalen-1-yl-piperazine with its constitutional isomer 1-naphthylpiperazine (1-NP) fundamentally alters the compound's regiochemical identity: 1-NP bears the naphthalene on the piperazine nitrogen (N-1), creating an N-arylpiperazine pharmacophore with well-characterized non-selective serotonergic activity (5-HT1A partial agonism and 5-HT2A antagonism) [1]. In contrast, 2-naphthalen-1-yl-piperazine is a C-aryl piperazine bearing the naphthalene at the carbon-2 position, which introduces a chiral center, alters the basicity of both nitrogen atoms, and redirects the vector of the aromatic group. This C-aryl architecture makes it a distinctly different synthetic intermediate, particularly for generating 3-aryl-piperazin-1-yl pharmacophores that have been specifically claimed in PDE10A inhibitor patents [2]. Using the wrong regioisomer yields a different connectivity in the final product and changes the pharmacophore geometry; generic substitution therefore leads to structurally distinct, and likely pharmacologically irrelevant, final compounds.

Quantitative Comparative Evidence for 2-Naphthalen-1-yl-piperazine vs. In-Class Naphthylpiperazine Analogs


Regioisomeric Identity: C-2 Aryl Substitution vs. N-1 Aryl Substitution Determines Synthetic Scaffold Utility

2-Naphthalen-1-yl-piperazine is a C-aryl piperazine with the naphthalene at the piperazine 2-carbon, in contrast to 1-(1-naphthyl)piperazine (1-NP, CAS 57536-86-4) where the naphthalene is at the piperazine N-1 nitrogen. This constitutional isomerism creates a chiral center at C-2 (the target compound is racemic unless resolved), changes the pKa of the secondary amine, and provides two differentiable nitrogen atoms for sequential functionalization. Patent US20110098286A1 specifically claims (3-aryl-piperazin-1-yl) derivatives—accessible from 2-naphthalen-1-yl-piperazine as the key intermediate—as PDE10A inhibitors, a scaffold topology that cannot be accessed from 1-NP due to its inverted connectivity [1]. The C-aryl architecture also maps onto dopamine D4 receptor-subtype-selective ligand scaffolds described in Neurogen Corporation patents [2], whereas 1-NP is primarily associated with non-selective serotonergic pharmacology [3].

Medicinal Chemistry Piperazine Scaffolds PDE10A Inhibitors

PDE10A Inhibitor Intermediate: Quantitative Target Engagement of Derived Compounds

The tert-butyl carbamate-protected derivative of 2-naphthalen-1-yl-piperazine (CAS 886770-75-8) has demonstrated potent binding affinity to serotonin receptors 5-HT1A and 5-HT2A in radioligand displacement assays . Furthermore, elaborated derivatives built from the 2-naphthalen-1-yl-piperazine scaffold—specifically 6,7-dialkoxyquinazoline (3-aryl-piperazin-1-yl) derivatives described in patent US20110098286A1—exhibit PDE10A inhibitory activity measured in the nanomolar range via fluorescence polarization assay (Ki = 2 nM for a representative elaborated compound) [1]. This PDE10A enzymatic inhibition potency is of a magnitude comparable to known PDE10A clinical candidates, and the specific (3-aryl-piperazin-1-yl) connectivity is exclusively accessible from C-aryl piperazine starting materials such as 2-naphthalen-1-yl-piperazine, not from N-aryl counterparts [2].

Phosphodiesterase 10A CNS Disorders Enzyme Inhibition

Combinatorial Chemistry Utility: Orthogonal Functionalization of Two Chemically Distinct Amines

Unlike 1-naphthylpiperazine (1-NP), which contains two chemically nearly equivalent secondary amines (piperazine N-1 and N-4), 2-naphthalen-1-yl-piperazine possesses two nitrogen atoms that are rendered chemically distinct by the adjacent chiral C-2 center bearing the naphthalene substituent. The N-1 position (adjacent to the substituted carbon) experiences different steric and electronic environments compared to N-4. This differential reactivity enables sequential, regioselective functionalization without requiring protecting-group strategies—a key advantage in library synthesis where 1-NP would yield statistical mixtures upon mono-alkylation or mono-acylation without elaborate protection [1]. The compound serves as a starting material in the synthesis of 6,7-dimethoxy-4-(3-naphthalen-1-yl-piperazin-1-yl)-quinazoline, wherein the N-4 position is selectively functionalized while the N-1 position remains unreacted [2].

Parallel Synthesis Library Chemistry Structure-Activity Relationship

Verified Application Scenarios Where 2-Naphthalen-1-yl-piperazine (CAS 910444-80-3) Provides a Defensible Procurement Rationale


PDE10A Inhibitor Lead Optimization Programs

Research teams developing PDE10A-targeted therapeutics for schizophrenia, Huntington's disease, or other CNS indications use 2-naphthalen-1-yl-piperazine as the key intermediate for constructing (3-aryl-piperazin-1-yl) pharmacophores. Patent US20110098286A1 explicitly describes 6,7-dialkoxyquinazoline derivatives built from this scaffold, with representative elaborated compounds demonstrating nanomolar PDE10A inhibition (Ki = 2 nM) [1]. Unlike 1-naphthylpiperazine, this compound provides the C-aryl connectivity required for the claimed inhibitor topology.

Dopamine D4 Receptor Subtype-Selective Ligand Synthesis

Neurogen Corporation patents (EP1025097B1; US20020013317A1) describe 1-(2-naphthyl) and 1-(2-azanaphthyl)-4-(1-phenylmethyl)piperazines as dopamine D4 receptor-subtype-selective ligands [1]. 2-Naphthalen-1-yl-piperazine serves as a structural starting point for generating C-aryl piperazine derivatives with D4 selectivity, a pharmacological profile that differs markedly from the non-selective serotonergic activity of the N-aryl isomer 1-NP.

Regioselective Parallel Library Synthesis in Medicinal Chemistry

For high-throughput medicinal chemistry campaigns requiring differential functionalization of the piperazine core, 2-naphthalen-1-yl-piperazine's chemically distinct N-1 and N-4 positions enable regioselective derivatization without protection, as demonstrated in the selective N-4 coupling to 4-chloro-6,7-dimethoxyquinazoline [1]. This property reduces synthetic steps and improves library efficiency compared to the symmetric 1-naphthylpiperazine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Naphthalen-1-yl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.